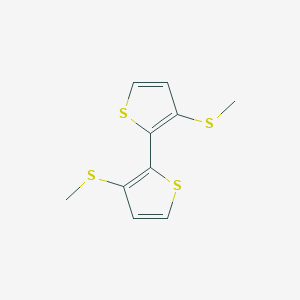

3,3'-Bis(methylthio)-2,2'-bithiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3’-Bis(methylthio)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by a methylthio group at the 3-position. The unique structure of 3,3’-Bis(methylthio)-2,2’-bithiophene imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(methylthio)-2,2’-bithiophene typically involves the reaction of 3-bromothiophene with sodium methylthiolate in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired bithiophene derivative. The reaction conditions generally include:

Solvent: Tetrahydrofuran (THF)

Catalyst: Palladium(0) complex

Temperature: Reflux conditions

Reaction Time: Several hours

Industrial Production Methods: While specific industrial production methods for 3,3’-Bis(methylthio)-2,2’-bithiophene are not well-documented, the synthesis can be scaled up using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial context.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-Bis(methylthio)-2,2’-bithiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylthio groups to thiol groups.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Introduction of halogen atoms or other electrophilic groups onto the thiophene rings.

Wissenschaftliche Forschungsanwendungen

3,3’-Bis(methylthio)-2,2’-bithiophene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Wirkmechanismus

The mechanism of action of 3,3’-Bis(methylthio)-2,2’-bithiophene is largely dependent on its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, its potential antimicrobial activity may involve the inhibition of key bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

3,3’-Bis(methylthio)-2,2’-bithiophene: Characterized by two methylthio groups on the thiophene rings.

3,3’-Bis(ethylthio)-2,2’-bithiophene: Similar structure but with ethylthio groups instead of methylthio groups.

3,3’-Bis(phenylthio)-2,2’-bithiophene: Contains phenylthio groups on the thiophene rings.

Uniqueness: 3,3’-Bis(methylthio)-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and the exploration of new chemical reactivities.

Biologische Aktivität

3,3'-Bis(methylthio)-2,2'-bithiophene (BMTBT) is a compound of increasing interest in the field of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of BMTBT, focusing on its synthesis, biological evaluations, and applications.

Chemical Structure and Synthesis

BMTBT features a bithiophene backbone with methylthio substituents at the 3 positions. This specific substitution pattern enhances its electronic properties, making it a candidate for various applications in organic semiconductors and pharmaceuticals. The synthesis of BMTBT typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for high yields and purity of the final product .

Antimicrobial Properties

Recent studies have indicated that BMTBT exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was reported to be as low as 0.98 μg/mL against MRSA strains . This suggests that BMTBT could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

BMTBT has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example, compounds derived from BMTBT were tested against human lung carcinoma (A549) and renal carcinoma (RFX 393) cell lines, showing significant growth inhibition with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| A549 | 11.70 | Staurosporine (reference) |

| RFX 393 | 19.92 | Staurosporine (reference) |

The mechanism by which BMTBT exerts its biological effects is still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways linked to cell cycle regulation . Additionally, its electrochemical properties may facilitate interactions with cellular components that lead to cytotoxic effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthesized derivatives of BMTBT revealed that modifications in the thiophene structure significantly impacted their antimicrobial potency. The most active derivatives demonstrated MIC values lower than 1 μg/mL against MRSA .

- Anticancer Screening : In a comprehensive screening involving multiple cancer cell lines from the NCI database, BMTBT derivatives displayed varying degrees of antiproliferative activity. Notably, compounds with enhanced electron-donating groups showed improved efficacy against CDK2 and TRKA kinases, which are critical targets in cancer therapy .

Eigenschaften

Molekularformel |

C10H10S4 |

|---|---|

Molekulargewicht |

258.5 g/mol |

IUPAC-Name |

3-methylsulfanyl-2-(3-methylsulfanylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C10H10S4/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10/h3-6H,1-2H3 |

InChI-Schlüssel |

FFDKJTMKDNAPBP-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=C(SC=C1)C2=C(C=CS2)SC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.